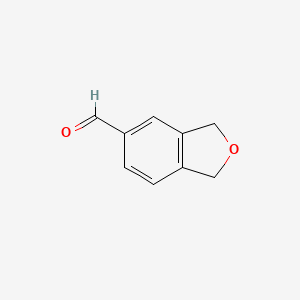

1,3-Dihydroisobenzofuran-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCQEPIQNTRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89424-83-9 | |

| Record name | 1,3-dihydro-2-benzofuran-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dihydroisobenzofuran 5 Carbaldehyde and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Dihydroisobenzofuran-5-carbaldehyde Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. This is achieved by conceptually breaking bonds—a process known as disconnection—which corresponds to the reverse of a known chemical reaction.

A primary disconnection for the 1,3-dihydroisobenzofuran-5-carbaldehyde framework involves breaking the C-O bonds of the heterocyclic ring. A logical disconnection strategy would be to open the ether linkages, leading to a substituted o-xylene (B151617) derivative. For instance, disconnection of the C1-O and C3-O bonds points towards a 1,2-bis(hydroxymethyl)-4-formylbenzene precursor. This diol could, in turn, be derived from a more readily available starting material like 4-methylterephthaldehyde through functional group interconversion (FGI) of one of the aldehyde groups to a hydroxymethyl group, followed by benzylic bromination and subsequent hydrolysis of the other methyl group.

Alternatively, a more convergent approach involves disconnecting the C1-C1a and C3-O bonds. This suggests a precursor such as an ortho-alkynylbenzyl alcohol, which can undergo an intramolecular cyclization. The formyl group at the 5-position can be introduced either prior to or after the cyclization, depending on the compatibility of the reaction conditions. If the formyl group is present on the starting material, it may require protection during certain synthetic steps. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Development of Classical and Contemporary Synthetic Routes to the Isobenzofuran (B1246724) Core

The construction of the 1,3-dihydroisobenzofuran core has been the subject of extensive research, leading to a diverse array of synthetic methods. These range from classical acid- or base-catalyzed cyclizations of ortho-disubstituted benzenes to modern transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.

Cyclization Reactions for Dihydroisobenzofuran Ring Formation

Intramolecular cyclization is the most common and direct approach to form the dihydroisobenzofuran ring. This strategy typically involves the formation of one or both of the C-O bonds of the five-membered ring from a suitably functionalized acyclic precursor.

A novel and efficient method for the synthesis of dihydroisobenzofuran carboxaldehyde derivatives involves a silver-catalyzed sequential protodesilylation/5-exo-dig cyclization/oxidation reaction of enynones. lkouniv.ac.in This one-pot process provides a broad scope of highly functionalized products in good to excellent yields.

The reaction is proposed to proceed through an initial silver-catalyzed protodesilylation of the silyl-protected alkyne, followed by a 5-exo-dig cyclization of the resulting terminal alkyne onto the enone moiety. Subsequent oxidation of the intermediate then furnishes the aromatic dihydroisobenzofuran-5-carbaldehyde. Control experiments have indicated that the protodesilylation step precedes the cyclization.

Table 1: Silver-Catalyzed Synthesis of Dihydroisobenzofuran Carboxaldehyde Derivatives

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl-substituted enynone | 1-Phenyl-1,3-dihydroisobenzofuran-5-carbaldehyde | 91 |

| 2 | Cyclohexyl-substituted enynone | 1-Cyclohexyl-1,3-dihydroisobenzofuran-5-carbaldehyde | 85 |

Data sourced from Chalifoux et al. lkouniv.ac.in

This methodology showcases the synthetic utility of silver catalysis in constructing complex heterocyclic frameworks from readily accessible starting materials.

Rhodium catalysts have emerged as powerful tools for the construction of various heterocyclic systems through tandem reactions. In the context of dihydroisobenzofuran synthesis, rhodium-catalyzed cyclization of ortho-alkynylbenzyl alcohols or their derivatives represents a viable approach. While direct rhodium-catalyzed tandem reactions for the synthesis of 1,3-dihydroisobenzofurans are not extensively documented, related transformations provide strong evidence for their potential.

For instance, rhodium(I)-catalyzed tandem cyclization of terminal alkynes bearing a tethered hydroxyl group can lead to the formation of oxacycles. nih.govnih.gov The mechanism is believed to involve the formation of a rhodium alkynyl species, which then reacts with a tethered functional group. In the case of an ortho-alkynylbenzyl alcohol, the hydroxyl group can add to the rhodium alkenylidene intermediate, leading to the formation of the dihydroisobenzofuran ring. nih.gov The efficiency and selectivity of such reactions are often influenced by the choice of ligands and reaction conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the construction of the dihydroisobenzofuran core is well-established. A common strategy involves the intramolecular coupling of an ortho-halo- or ortho-triflyloxy-substituted benzyl (B1604629) alcohol with a terminal alkyne.

One such approach is the palladium-catalyzed sequential Sonogashira cross-coupling and cyclization of 2-bromobenzyl alcohols with terminal alkynes. This reaction proceeds via an initial coupling of the alkyne to the aromatic ring, followed by an intramolecular hydroalkoxylation of the newly installed alkyne by the benzylic alcohol. This methodology allows for the synthesis of a variety of 1-alkylidene-1,3-dihydroisobenzofurans. The regioselectivity of the cyclization (5-exo-dig vs. 6-endo-dig) can often be controlled by the substitution pattern of the substrate and the reaction conditions.

Table 2: Palladium-Catalyzed Synthesis of 1-Alkylidene-1,3-dihydroisobenzofurans

| Entry | 2-Bromobenzyl alcohol derivative | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Bromobenzyl alcohol | Phenylacetylene | (Z)-1-Benzylidene-1,3-dihydroisobenzofuran | 85 |

| 2 | 2-Bromo-5-methoxybenzyl alcohol | 1-Hexyne | (Z)-1-Butylidene-5-methoxy-1,3-dihydroisobenzofuran | 78 |

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been identified as an effective catalyst for the O-nucleophilic cyclization of enaminones containing an intramolecular alkyne, leading to the stereoselective synthesis of dihydroisobenzofuran derivatives. This metal-free approach offers mild reaction conditions and high yields.

The proposed mechanism suggests a bifunctional role for TBAF, where the tetrabutylammonium cation interacts with the alkyne via a cation-π interaction, and the fluoride anion acts as a Brønsted base to facilitate the isomerization of the enaminone and the subsequent C-O bond formation. This method provides an atom-economical and efficient route to highly substituted dihydroisobenzofurans.

Table 3: TBAF-Catalyzed Synthesis of Dihydroisobenzofuran Derivatives

| Entry | Enaminone Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N,N-Dimethyl-3-(2-(phenylethynyl)phenyl)-3-oxoprop-1-en-1-amine | 1-(1-((Dimethylamino)methylene)-3-oxo-1,3-dihydroisobenzofuran-4-yl)ethan-1-one | 92 |

| 2 | 3-(2-((4-Methoxyphenyl)ethynyl)phenyl)-3-oxo-N,N-dimethylprop-1-en-1-amine | 1-(1-((Dimethylamino)methylene)-6-methoxy-3-oxo-1,3-dihydroisobenzofuran-4-yl)ethan-1-one | 88 |

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful method for constructing six-membered rings through a [4+2] cycloaddition process. wikipedia.orgsigmaaldrich.com This strategy has been adapted for the synthesis of the dihydroisobenzofuran system. In this context, an isobenzofuran or a related derivative acts as the diene, reacting with a dienophile. The reaction proceeds in a concerted fashion, allowing for the simultaneous formation of two new carbon-carbon bonds and establishing control over stereochemistry. wikipedia.org

A notable variant involves the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. sigmaaldrich.comrsc.org The use of isobenzofurans as dienes in these reactions provides a convergent route to hetero-oxanorbornene derivatives, which are versatile intermediates for a range of complex molecules. rsc.org Thioisobenzofurans, sulfur analogs, also undergo Diels-Alder reactions with various dienophiles, leading to bridged precursors of polycyclic aromatic compounds. electronicsandbooks.comrsc.org This approach can be performed as a one-pot procedure, enhancing its synthetic utility. rsc.org

Table 1: Examples of Diels-Alder Reactions in Dihydroisobenzofuran Synthesis

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| Isobenzofuran | Substituted Alkene | Substituted Dihydroisobenzofuran | rsc.org |

| Thioisobenzofuran | Dimethyl acetylenedicarboxylate | Bridged Polycyclic Precursor | rsc.org |

Alkyne Annulation and Cyclotrimerization Processes

Annulation reactions involving alkynes are a versatile strategy for constructing the fused ring systems found in dihydroisobenzofurans. chim.it These methods often utilize transition metal catalysts, such as palladium or rhodium, to facilitate the cyclization of substrates containing both an alkyne and an aromatic component. nih.govnih.gov For instance, palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates provides an efficient pathway to dihydrobenzofurans. nih.gov

A silver-catalyzed sequential reaction involving protodesilylation, 5-exo-dig cyclization, and oxidation of phenyl-substituted enynones has been developed to produce dihydroisobenzofuran carboxaldehyde derivatives in good to excellent yields. researchgate.netresearchgate.net Similarly, rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes can be used to assemble various heterocyclic systems. nih.gov These processes demonstrate the power of C-H activation and alkyne insertion in modern synthetic chemistry. nih.gov

Copper-Catalyzed Cyclization/Oxidation

Copper-based catalysts are widely used in organic synthesis due to their low cost, high activity, and diverse reactivity. rsc.org In the context of dihydroisobenzofuran synthesis, copper catalysts play a crucial role in facilitating cyclization and oxidation reactions. rsc.orgrsc.org For example, a one-pot procedure using a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org

Visible-light-induced copper catalysis has emerged as a powerful tool for synthesizing a wide range of heterocycles. nih.gov Synergistic excited-state copper catalysis can facilitate the carbo-aroylation of unactivated alkenes, leading to various useful heterocyclic structures. nih.gov These methods often exhibit broad functional group tolerance and can be applied to complex molecular scaffolds. nih.gov

Functionalization of the Aromatic and Dihydrofuran Rings

Once the core 1,3-dihydroisobenzofuran structure is assembled, subsequent functionalization of both the aromatic and dihydrofuran rings is often necessary to achieve the desired molecular properties. A variety of reactions can be employed to introduce substituents at specific positions. For instance, C-3 functionalized isobenzofuran-1(3H)-ones can be synthesized through condensation and aromatization reactions. nih.gov

The enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has been achieved through sequential C-H functionalization reactions. nih.gov This involves a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Further diversification can be achieved via subsequent intermolecular Heck-type functionalization. An electrochemical method has also been developed for the direct synthesis of 1,3-diselenyl-dihydroisobenzofurans from substituted o-divinylbenzenes and diselenides. rsc.org

Introduction and Functional Group Interconversion of the Carbaldehyde Moiety

The carbaldehyde (or formyl) group is a highly versatile functional group in organic chemistry due to its reactivity. nih.gov It can be introduced onto the 1,3-dihydroisobenzofuran scaffold through various methods, including the direct oxidation of precursor alcohols or through formylation reactions on the aromatic ring.

Selective Oxidation of Precursor Alcohols or Carboxylic Acids

A primary route to aldehydes is the selective oxidation of their corresponding primary alcohols. acs.org For the synthesis of this compound, this would typically involve the oxidation of (1,3-dihydroisobenzofuran-5-yl)methanol. Numerous methods exist for this transformation, with a focus on achieving high selectivity to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgnih.gov

Modern photochemical methods offer a green and efficient alternative. organic-chemistry.org For example, Eosin Y can catalyze the aerobic oxidation of benzyl alcohols to aldehydes in excellent yields under mild conditions using visible light and molecular oxygen as the oxidant. acs.orgorganic-chemistry.org This system shows good functional group tolerance and chemoselectivity. organic-chemistry.org Other methods include using Co single atoms on nitrogen-doped carbon catalysts or DMSO/water/I2 systems, which also provide high selectivity for the desired aldehyde product. rsc.orgtandfonline.com

Table 2: Comparison of Selective Oxidation Methods for Benzyl Alcohols

| Method | Catalyst/Reagent | Oxidant | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Photochemical | Eosin Y | O₂ | Blue LED, rt | Metal-free, green, high yield | acs.orgorganic-chemistry.org |

| Heterogeneous Catalysis | Co₁/NC | O₂ | Heat | High selectivity at high conversion | rsc.org |

| DMSO-based | I₂ | DMSO/H₂O | 100 °C | Chemoselective, tolerates methyl groups | tandfonline.com |

Formylation Reactions and Regioselective Introduction

Direct introduction of a formyl group onto the aromatic ring is another key strategy, known as formylation. wikipedia.org These reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic systems. nih.govwikipedia.org The regioselectivity of the reaction is governed by the existing substituents on the aromatic ring.

Several classic named reactions are employed for aromatic formylation:

Gattermann-Koch Reaction: Uses carbon monoxide and hydrochloric acid with a catalyst like aluminum chloride to formylate aromatic compounds. wikipedia.orgpurechemistry.org

Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. wikipedia.org

Reimer-Tiemann Reaction: Converts phenols to phenolic aldehydes using chloroform (B151607) in a basic solution. britannica.com

Duff Reaction: Uses hexamethylenetetramine to formylate phenols and other activated aromatic compounds. wikipedia.org

The choice of method depends on the specific substrate and desired regioselectivity. For instance, formylation of phenols often occurs at the ortho position relative to the hydroxyl group, especially when mediated by titanium tetrachloride (TiCl₄) with dichloromethyl methyl ether, due to coordination between the metal and the oxygen atom. nih.gov The synthesis of the carbaldehyde can also be approached via functional group interconversion, for example, from a nitrile group as seen in the synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid from the corresponding carbonitrile. nih.gov

Strategies for Aldehyde Protection and Deprotection

In the multistep synthesis of complex molecules like this compound and its derivatives, the aldehyde functional group often requires temporary masking or "protection" to prevent it from undergoing unwanted reactions. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, which can interfere with transformations intended for other parts of the molecule. An effective protecting group must be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield when its protective function is no longer needed. researchgate.net

The most common strategy for protecting aldehydes is their conversion into acetals or thioacetals, which are significantly less reactive. researchgate.net Cyclic acetals, formed by reacting the aldehyde with a diol such as ethane-1,2-diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), are particularly favored due to their enhanced stability. researchgate.netscielo.br This reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. scielo.br These acetal (B89532) protecting groups are robust and stable in neutral to strongly basic environments and are resistant to nucleophiles and reducing agents. researchgate.netscielo.br

Thioacetals, formed with thiols like ethane-1,2-dithiol, offer an alternative with different reactivity and stability profiles. chemrxiv.org The deprotection, or removal, of these groups is a critical step. For acetals, this is typically achieved by hydrolysis using aqueous acid, which regenerates the aldehyde. scielo.br The conditions for deprotection must be chosen carefully to avoid affecting other acid-sensitive groups within the molecule. Selective deprotection becomes crucial when multiple protecting groups are present. This can be achieved using orthogonal protection strategies, where different protecting groups are chosen that can be removed under distinct sets of conditions (e.g., one acid-labile and another removed by hydrogenolysis), allowing for sequential and controlled unveiling of functional groups. rsc.orgchemrxiv.org

Table 1: Common Protecting Groups for Aldehydes and Their Deprotection Conditions

| Protecting Group | Reagents for Protection | Typical Deprotection Conditions | Stability |

| Cyclic Acetal | Ethane-1,2-diol, Acid Catalyst (e.g., PTSA) | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, reducing agents |

| Acyclic Acetal | 2 eq. Methanol (B129727), Acid Catalyst | Aqueous Acid | Less stable than cyclic acetals |

| Cyclic Thioacetal | Ethane-1,2-dithiol, Lewis/Brønsted Acid | Heavy metal salts (e.g., HgCl₂), Oxidizing agents (e.g., IBX) | Stable to acidic and basic conditions, nucleophiles, reducing agents |

| Acylal (1,1-Diacetate) | Acetic Anhydride, Acid Catalyst | Mild acid or base | Less robust than acetals |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is of paramount importance, particularly as these compounds serve as key intermediates for pharmacologically active molecules. For instance, the S-enantiomer of the antidepressant citalopram (B1669093), known as escitalopram (B1671245), is significantly more potent than its R-enantiomer, highlighting the need for precise stereochemical control in its synthesis. chemrxiv.org

Catalytic asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material, preferentially forming one enantiomer over the other. This is achieved using a small amount of a chiral catalyst. For the synthesis of chiral dihydroisobenzofuran cores, a notable approach involves the rhodium-catalyzed asymmetric addition of aryl boroxines to aryl ketones. nih.gov This method, utilizing a unique bisphosphorus ligand (WingPhos), facilitates the construction of the critical quaternary stereocenter with high enantioselectivity and yield, offering a concise route to the escitalopram intermediate. nih.gov

Deracemization is an alternative strategy that converts a racemic mixture (a 50:50 mixture of both enantiomers) into a single, pure enantiomer. This is a highly desirable but challenging transformation. flinders.edu.au Methods for deracemization can include photochemical processes, where a chiral photocatalyst selectively processes one enantiomer, or enzymatic approaches. researchgate.netrsc.org For example, a racemic alcohol can be deracemized using a combination of a heterogeneous dehydrogenation photocatalyst and a chiral hydrogenation catalyst, driven by visible light. flinders.edu.au While direct deracemization of the this compound core is not widely reported, these general strategies represent the forefront of asymmetric synthesis and could be applied to its precursors. researchgate.netflinders.edu.au

When a molecule contains two or more stereocenters, the relative configuration between them is controlled through diastereoselective reactions. A powerful and widely used method for achieving diastereoselective control is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate. Its inherent chirality directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed and can often be recovered. nih.govmit.edu For example, Evans oxazolidinones or Oppolzer's camphorsultam can be used to direct alkylation or aldol (B89426) reactions, thereby setting the stereochemistry of new stereocenters relative to the auxiliary's position. nih.gov This strategy could be employed to synthesize substituted 1,3-dihydroisobenzofuran derivatives with specific relative stereochemistry at multiple positions.

Another approach involves substrate-controlled synthesis, where the existing stereochemistry in the molecule dictates the stereochemistry of the newly formed center. Specific methodologies, such as the use of arenechromium tricarbonyl complexes, have been shown to achieve the stereoselective synthesis of cis-1,3-disubstituted 1,3-dihydroisobenzofurans, demonstrating a high level of diastereoselective control. scielo.br

Table 2: Comparison of Stereoselective Strategies

| Strategy | Principle | Key Features | Example Application Area |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates a large amount of a single enantiomer from a prochiral substrate. | High efficiency (catalytic turnover), high enantiomeric excess (ee). | Rhodium-catalyzed synthesis of escitalopram intermediate. nih.gov |

| Deracemization | Converts a 50:50 racemic mixture into a single enantiomer (up to 100% theoretical yield). | Atom economical, avoids discarding one enantiomer. | Photochemical or enzymatic conversion of racemic alcohols. flinders.edu.au |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable, predictable stereochemical outcome, broad applicability. | Use of oxazolidinones to control aldol reactions. nih.gov |

| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate directs the formation of a new stereocenter. | Depends on the inherent steric and electronic properties of the substrate. | Synthesis of cis-1,3-disubstituted dihydroisobenzofurans. scielo.br |

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous optimization of reaction conditions and process development. The primary goals are to maximize yield, purity, and safety while minimizing costs, reaction time, and environmental impact. For the synthesis of dihydroisobenzofuran derivatives, this involves a systematic study of parameters such as solvent, temperature, catalyst loading, and reaction time. scielo.brscielo.br For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that switching the solvent from dichloromethane (B109758) or benzene (B151609) to acetonitrile (B52724) not only improved the balance between conversion and selectivity but also offered a "greener" alternative. scielo.br Similarly, optimizing the oxidant concentration and reducing reaction time from 20 to 4 hours were achieved without significant loss of yield. scielo.brscielo.br

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, offering superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch reactors. monash.edu This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely. The inherent scalability of flow processes means that production can be increased by running the reactor for longer periods, often without the need to re-optimize conditions. nih.gov Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates, which simplifies the process and reduces waste. nih.gov The application of continuous flow systems for the synthesis of chiral APIs, including intermediates for drugs like escitalopram, is a significant area of development, promising more efficient and safer manufacturing. nih.gov

Green chemistry principles are integral to modern process development, aiming to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov A key metric in green chemistry is atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and cycloadditions, are preferred over those that generate significant waste, like substitutions and eliminations that produce stoichiometric byproducts. nih.gov

Chemical Reactivity and Transformation Studies of 1,3 Dihydroisobenzofuran 5 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group in 1,3-dihydroisobenzofuran-5-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, condensations, and cross-coupling reactions.

The electrophilic carbon of the carbaldehyde group is susceptible to attack by nucleophiles. In these reactions, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The general mechanism involves the nucleophile forming a bond with the carbonyl carbon, which pushes the pi electrons of the carbon-oxygen double bond onto the oxygen atom, creating an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org The stereochemical outcome of such additions can lead to the formation of a new chiral center, often resulting in a racemic mixture of stereoisomers if the reactants are achiral. libretexts.org

| Nucleophile | Product Type | General Reaction |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by acidic workup. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Similar to Grignard reagents, with the organolithium compound acting as the source of the nucleophilic carbanion. |

| Cyanide (CN⁻) | Cyanohydrin | Addition of a cyanide ion to the carbonyl group, forming a cyanohydrin, which contains both a hydroxyl and a nitrile group. |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Delivery of a hydride ion to the carbonyl carbon, leading to the formation of an alcohol upon workup. |

This table is based on general principles of nucleophilic addition to aldehydes and may not represent specific documented reactions of this compound.

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 1,3-dihydroisobenzofuran-5-carboxylic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. For instance, selenium-catalyzed oxidation with hydrogen peroxide has been shown to be an effective green method for the synthesis of carboxylic acids from aldehydes. mdpi.com

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 1,3-Dihydroisobenzofuran-5-carboxylic acid | Basic or acidic conditions, followed by workup. |

| Chromium Trioxide (CrO₃) | 1,3-Dihydroisobenzofuran-5-carboxylic acid | Often used in acidic solutions (Jones oxidation). |

| Silver Oxide (Ag₂O) / Tollens' Reagent | 1,3-Dihydroisobenzofuran-5-carboxylic acid | Ammoniacal silver nitrate (B79036) solution. |

| Hydrogen Peroxide (H₂O₂) with Selenium Catalyst | 1,3-Dihydroisobenzofuran-5-carboxylic acid | Green chemistry approach, often without organic co-solvents. mdpi.com |

This table outlines general oxidation methods for aldehydes and their expected application to this compound.

Reduction of the carbaldehyde group in this compound yields the corresponding primary alcohol, (1,3-dihydroisobenzofuran-5-yl)methanol. This transformation can be accomplished using various reducing agents.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, while LiAlH₄ is more powerful and can reduce a wider range of functional groups. youtube.com The mechanism of these reductions involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

| Reducing Agent | Product | Typical Solvents |

| Sodium Borohydride (NaBH₄) | (1,3-Dihydroisobenzofuran-5-yl)methanol | Protic solvents like ethanol (B145695) or methanol (B129727). |

| Lithium Aluminum Hydride (LiAlH₄) | (1,3-Dihydroisobenzofuran-5-yl)methanol | Aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. |

This table presents common reduction methods for aldehydes and their expected application to this compound.

Condensation reactions provide a powerful tool for the derivatization of this compound, allowing for the formation of new carbon-carbon double bonds. Two notable examples are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org This reaction results in the formation of an α,β-unsaturated product. wikipedia.org For this compound, this reaction could be used to introduce a variety of substituents at the benzylic position. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when a carboxylic acid is one of the electron-withdrawing groups on the nucleophile. wikipedia.org

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. libretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

| Reaction | Reagent | Product Type |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malonic acid, cyanoacetic acid) | α,β-Unsaturated derivative |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

This table summarizes key condensation reactions applicable to aldehydes like this compound.

While the aldehyde functionality itself does not directly participate in many standard cross-coupling reactions, the aromatic ring of this compound can be a substrate for such transformations. However, for the aldehyde to be directly involved, it would typically first be converted to a more suitable functional group, such as a halide or a triflate.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org To utilize this compound in a Suzuki-Miyaura coupling at the position of the aldehyde, it would need to be transformed into a derivative like 5-bromo-1,3-dihydroisobenzofuran.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, direct participation of the aldehyde is not typical. The aromatic ring of this compound could potentially undergo Heck-type reactions if other positions on the ring are functionalized with a halide or triflate. The intramolecular Heck reaction has been widely used for the construction of various ring systems. thieme-connect.de

| Reaction | Typical Substrates | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl halide or triflate and an organoboron compound | Palladium complex | Biaryl or conjugated system |

| Heck Reaction | Aryl/vinyl halide or triflate and an alkene | Palladium complex | Substituted alkene |

This table provides an overview of prominent cross-coupling reactions and their potential relevance to derivatives of this compound.

Reactivity of the Dihydroisobenzofuran Heterocycle

The dihydroisobenzofuran ring system also exhibits its own characteristic reactivity, which can be influenced by the presence of the carbaldehyde group. Key reactions include oxidation of the heterocycle and electrophilic substitution on the aromatic portion of the ring.

The dihydroisobenzofuran moiety can undergo oxidation to form the corresponding isobenzofuran (B1246724). chemrxiv.org Isobenzofurans are highly reactive dienes and can participate in Diels-Alder reactions. chemrxiv.org This transformation can be achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemrxiv.org The resulting isobenzofuran is often generated in situ and trapped with a suitable dienophile. chemrxiv.org

The benzene (B151609) ring of the dihydroisobenzofuran system can also undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing influence of the existing substituents—the ether oxygen of the furan (B31954) ring and the carbaldehyde group—will determine the position of the incoming electrophile. The ether oxygen is an activating, ortho-, para-directing group, while the carbaldehyde is a deactivating, meta-directing group. Their combined influence will dictate the regioselectivity of the substitution. libretexts.org

Ring-cleavage reactions of the dihydroisobenzofuran heterocycle are also possible under certain conditions. For instance, photoreactions of related 1,3-dihydroisobenzofuran-1-thiones with alkenes can lead to spiro-thietanes that undergo thermal rearrangement involving ring cleavage. rsc.org Additionally, transition metal-mediated N-O bond cleavage in isoxazolines fused to bicyclic systems has been reported, suggesting the potential for similar ring-opening strategies in the dihydroisobenzofuran system under specific catalytic conditions. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Product/Intermediate |

| Oxidation of Heterocycle | DDQ | Isobenzofuran |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted this compound |

| Ring Cleavage | Varies (e.g., photolysis, transition metals) | Ring-opened products |

This table summarizes the main types of reactivity associated with the dihydroisobenzofuran heterocycle.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The reactivity of this compound towards substitution reactions is dictated by the electronic properties of its bicyclic structure, which consists of an aromatic benzene ring fused to a dihydrofuran ring.

Electrophilic Substitution: The dihydrofuran portion of the molecule is an electron-rich five-membered heterocycle, which generally directs electrophilic attack to its own ring system. pixel-online.netyoutube.com Specifically, for benzo-fused five-membered heterocycles like benzofuran (B130515), electrophilic substitution preferentially occurs at the C3 position. pixel-online.net However, the 1,3-dihydroisobenzofuran structure lacks unsaturation in the five-membered ring. Therefore, electrophilic aromatic substitution will occur on the benzene ring. The ring is activated by the two ether-like oxygen atoms, which are ortho-, para-directing. Conversely, the carbaldehyde group is a meta-directing deactivator. The directing effects of the activating ether groups are generally stronger, predicting substitution at the C4 and C6 positions, which are ortho to the ether linkages and meta to the aldehyde.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. alliedacademies.orgnih.gov The aldehyde group provides some electron-withdrawing character, but without additional activating groups (like a nitro group) or a suitable leaving group (like a halide) on the aromatic ring, the core structure of this compound is generally not reactive towards SNAr. mdpi.com If a leaving group were present, for instance at the C4 or C6 position, the aldehyde group would activate these positions for nucleophilic attack.

Interactive Table: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Reagent Type | Predicted Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br⁺) | C4, C6 | Activating, ortho, para-directing effect of ether oxygens dominates over the deactivating, meta-directing aldehyde group. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | Unlikely on the parent molecule | The ring is not sufficiently electron-deficient. Requires a leaving group and/or stronger activating groups. |

Reactions Involving the Alpha-Hydrogens of the Dihydrofuran Ring

The hydrogen atoms at the C1 and C3 positions of the dihydrofuran ring are benzylic and adjacent to an ether oxygen. These C(sp³)–H bonds are activated and susceptible to certain transformations, most notably oxidation. Studies on related 1,3-dihydroisobenzofurans have demonstrated that these positions can undergo manganese-catalyzed oxidative kinetic resolution, indicating the accessibility and reactivity of these C-H bonds. researchgate.net Such positions are also potential sites for radical-initiated reactions, such as halogenation, under appropriate conditions.

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis for constructing complex molecular frameworks. byjus.com In the context of the 1,3-dihydroisobenzofuran scaffold, a key rearrangement is utilized in its synthesis. The Kotali reaction, which involves the lead tetraacetate oxidation of N-acylhydrazones of o-hydroxyacylbenzenes, is a carbon-carbon bond-forming rearrangement that can be used to generate key intermediates for 1,3-dihydroisobenzofuran derivatives. lookchem.comrhhz.net While this is a reaction to form the core structure rather than a transformation of the final product, it highlights a relevant rearrangement within this chemical class. lookchem.com

Catalyst-Mediated Transformations

Catalysis offers efficient and selective pathways for the transformation of organic molecules. This compound and its parent ring system are amenable to various catalyst-mediated reactions, leveraging both the heterocyclic core and the aldehyde functional group.

Transition Metal Catalysis (e.g., Ag, Rh, Pd, Cu, Co)

Transition metals are versatile catalysts for a wide array of organic transformations, including C-H activation, cross-coupling, and oxidation reactions. nih.govcore.ac.uk

Silver (Ag): Silver catalysis has been successfully employed in the synthesis of dihydroisobenzofuran carboxaldehyde derivatives. One developed methodology involves a silver-catalyzed sequential protodesilylation/5-exo-dig cyclization/oxidation reaction, demonstrating the utility of silver in constructing this specific heterocyclic system. researchgate.net

Rhodium (Rh): Rhodium catalysts are well-known for their ability to mediate C-H activation and coupling reactions. nih.gov While specific applications on this compound are not detailed, Rh(III)-catalyzed C–H coupling and cyclization of related aromatic scaffolds with cyclic 1,3-dicarbonyl compounds represent a modern approach for further functionalization. nih.gov

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. If the aromatic ring of the dihydroisobenzofuran scaffold were functionalized with a halide (e.g., bromo or iodo derivative), it would serve as an excellent substrate for reactions like the Suzuki-Miyaura (with boronic acids) or Heck (with alkenes) couplings to form new carbon-carbon bonds. nih.gov

Copper (Cu): The core 1,3-dihydroisobenzofuran structure has been shown to undergo copper-catalyzed oxidation. This transformation can lead to the formation of phthalide (B148349) or phthalic anhydride, demonstrating a catalyst-mediated oxidation of the dihydrofuran ring. researchgate.net

Cobalt (Co): Specific examples of cobalt-catalyzed transformations on this particular molecule are not prominent in the literature survey. However, cobalt catalysis is a growing field with applications in C-H functionalization and coupling reactions that could potentially be applied to this system.

Interactive Table: Examples of Transition Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Substrate | Product Type |

| Silver (Ag) | Sequential Protodesilylation/Cyclization/Oxidation | Silylated alkyne precursors | Dihydroisobenzofuran carboxaldehydes researchgate.net |

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling (Hypothetical) | Halogenated 1,3-dihydroisobenzofuran | Aryl-substituted 1,3-dihydroisobenzofuran |

| Copper (Cu) | Oxidation | 1,3-Dihydroisobenzofuran | Phthalide, Phthalic Anhydride researchgate.net |

| Rhodium (Rh) | C-H Coupling/Cyclization (General) | Aromatic scaffolds | Fused polycyclic compounds nih.gov |

Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. mdpi.com The aldehyde functional group of this compound is an ideal handle for a multitude of organocatalytic transformations. Chiral secondary amines, such as proline, can activate the aldehyde through the formation of an enamine or iminium ion intermediate. This activation enables a range of classic and asymmetric reactions.

Potential applications include:

Aldol (B89426) Additions: Reaction with ketones to form β-hydroxy carbonyl compounds.

Mannich Reactions: A three-component reaction with an amine and a ketone to form β-amino carbonyl compounds.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reductive Aminations: Conversion of the aldehyde to an amine in the presence of a reducing agent.

These reactions would allow for the elaboration of the aldehyde into more complex and potentially chiral side chains, significantly increasing the molecular diversity accessible from this building block.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. Key examples include the Passerini and Ugi reactions, which typically involve an aldehyde as one of the core components.

The Passerini reaction , a three-component reaction, combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is prized for its atom economy and the ability to generate diverse molecular scaffolds. nih.govontosight.ai Similarly, the Ugi reaction , a four-component reaction, brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide, offering a pathway to peptide-like structures. organic-chemistry.orgwikipedia.orgnih.gov

However, a comprehensive search of chemical databases and scholarly articles did not yield specific examples or dedicated studies where this compound is explicitly used as the aldehyde component in these or other MCRs. While the reactivity of the aldehyde functional group is well-understood, its placement on the 1,3-dihydroisobenzofuran ring system may present unique steric or electronic considerations that could influence its participation in such transformations. The existing literature tends to focus on the synthesis of isobenzofuran derivatives through other synthetic routes. imjst.org

The following table outlines the general reactants for the Passerini and Ugi reactions, where this compound would theoretically act as the aldehyde component.

| Reaction | Aldehyde Component (Hypothetical) | Other Reactants | Typical Product |

| Passerini Reaction | This compound | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | This compound | Amine, Carboxylic Acid, Isocyanide | Bis-amide |

This table is based on the general mechanisms of the Passerini and Ugi reactions and represents a hypothetical application of this compound.

Mechanistic Investigations of Key Transformations

Given the lack of specific MCRs involving this compound, a detailed mechanistic investigation of its transformations within this context cannot be provided. However, the general mechanisms of the Passerini and Ugi reactions offer a foundational understanding of how this aldehyde might behave.

In a hypothetical Passerini reaction , the mechanism would likely initiate with the protonation of the carbonyl oxygen of this compound by the carboxylic acid. This would be followed by the nucleophilic attack of the isocyanide carbon on the activated carbonyl carbon. The resulting nitrilium ion would then be trapped by the carboxylate anion to form an intermediate that rearranges to the final α-acyloxy carboxamide product. wikipedia.orgnih.govresearchgate.net The reaction can proceed through either a concerted or a stepwise ionic pathway, depending on the solvent polarity. wikipedia.org

For a hypothetical Ugi reaction , the initial step would involve the formation of an imine between this compound and an amine. wikipedia.org Subsequent protonation of the imine by the carboxylic acid would generate an iminium ion, which is then attacked by the isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate, followed by a Mumm rearrangement to yield the final bis-amide product. wikipedia.orgnih.gov

While these mechanisms are well-established for a broad range of aldehydes, their specific application to this compound would require experimental validation to understand the influence of the heterocyclic moiety on reaction rates, yields, and potential side reactions. The electronic nature of the 1,3-dihydroisobenzofuran ring could potentially modulate the electrophilicity of the aldehyde's carbonyl carbon, thereby affecting the initial steps of these MCRs.

Spectroscopic Characterization and Structural Elucidation of 1,3 Dihydroisobenzofuran 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the cornerstones of structural analysis for 1,3-Dihydroisobenzofuran-5-carbaldehyde. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, indicating the total number of carbon environments.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the two methylene (B1212753) groups of the dihydrofuran ring. The aldehydic proton (CHO) characteristically appears far downfield, typically in the range of 9.8-10.1 ppm, as a singlet. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their specific shifts and coupling patterns (doublets, doublet of doublets) depend on their positions relative to the electron-withdrawing aldehyde group and the electron-donating ether linkage. The two methylene groups (CH₂) in the dihydrofuran ring are chemically equivalent and are expected to produce a single sharp peak, integrating to four protons, in the region of 5.0-5.5 ppm.

The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically between 190-195 ppm. The aromatic carbons will resonate in the 120-150 ppm range, with quaternary carbons often showing lower intensity. The methylene carbons of the dihydrofuran ring are expected around 70-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1-CH₂ | ~5.20 | ~72.5 | s |

| 3-CH₂ | ~5.20 | ~72.5 | s |

| 4-CH | ~7.85 | ~129.0 | d |

| 5-C | - | ~135.0 | s |

| 5-CHO | ~9.95 | ~192.0 | s |

| 6-CH | ~7.70 | ~125.0 | dd |

| 7-CH | ~7.40 | ~122.0 | d |

| 3a-C | - | ~140.0 | s |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs. Solvent: CDCl₃.

Two-dimensional (2D) NMR experiments provide further insight by revealing correlations between nuclei, which is indispensable for confirming the connectivity established from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring. For instance, the proton at position 7 would show a cross-peak with the proton at position 6, which in turn would show a correlation with the proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This is crucial for assigning the carbons of the methylene groups and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is particularly valuable for identifying and assigning quaternary carbons, which are not observed in an HSQC spectrum. For instance, the aldehydic proton would show an HMBC correlation to the aromatic carbon at position 5 (²J_CH) and potentially to the aromatic carbons at positions 4 and 6 (³J_CH). Similarly, the methylene protons at positions 1 and 3 would show correlations to the quaternary carbons at 3a and 7a, confirming the cyclic ether structure.

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

The molecular formula of this compound is C₉H₈O₂. The nominal molecular weight is 148 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 148. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z = 119. Another characteristic fragmentation could be the loss of a hydrogen atom, resulting in a stable (M-1)⁺ peak at m/z = 147.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula. The exact mass of C₉H₈O₂ is calculated to be 148.05243 Da. An HRMS measurement that corresponds to this value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Calculated Exact Mass (Da) | Predicted m/z |

|---|---|---|

| [M]⁺ | 148.05243 | 148 |

| [M-H]⁺ | 147.04463 | 147 |

| [M-CHO]⁺ | 119.04968 | 119 |

| [M+H]⁺ | 149.06024 | 149 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound is expected to show several key absorption bands. vscht.cz A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde will be prominent in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations will be observed as a series of weaker bands above 3000 cm⁻¹. The sp³ C-H stretching of the methylene groups will appear just below 3000 cm⁻¹. The C-O-C stretching of the cyclic ether will produce a strong band in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch (CH₂) |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Ether Stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-C Ether Stretch (symmetric) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is particularly useful for identifying conjugated systems.

The chromophore in this compound consists of the benzene ring conjugated with the aldehyde group. This extended conjugation is expected to result in absorption bands in the UV region. A strong absorption corresponding to a π → π* transition is anticipated, likely with a maximum wavelength (λ_max) in the range of 250-300 nm. A weaker absorption at a longer wavelength, corresponding to an n → π* transition of the carbonyl group, may also be observed, often as a shoulder on the main absorption band.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~260-280 | High |

Note: Predicted values are based on typical absorptions for benzaldehyde (B42025) and its derivatives. Solvent: Ethanol (B145695) or Hexane.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

As of the current available scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, such as crystal system, space group, and precise unit cell dimensions, are not available.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. For chiral molecules, X-ray crystallography of a single crystal can determine the absolute stereochemistry. However, this compound is an achiral molecule, so the determination of absolute stereochemistry is not applicable.

While crystallographic data for this compound itself is not available, studies on related isobenzofuranone derivatives have been published. For example, the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was determined to crystallize in the triclinic space group P-1. arabjchem.org Another related compound, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, has also been characterized using single-crystal X-ray diffraction. mdpi.com These analyses of derivatives provide valuable insight into the general structural features of the isobenzofuranone core. However, without a direct crystallographic study of this compound, its specific solid-state packing and conformation remain unconfirmed by this method.

Should a crystalline form of this compound be prepared and analyzed, the resulting data would be presented in a standard crystallographic information file (CIF), and key parameters would be summarized in a data table, as shown in the hypothetical example below.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₉H₈O₂ |

| Formula Weight | 148.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 724.5 |

| Z | 4 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental crystal structure has been reported.

Theoretical and Computational Chemistry of 1,3 Dihydroisobenzofuran 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying organic molecules. physchemres.org

For 1,3-Dihydroisobenzofuran-5-carbaldehyde, DFT calculations would be employed to determine key electronic properties. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger, are commonly used for such analyses. researchgate.netphyschemres.org These studies yield insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity; the HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites).

Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In this compound, the ESP map would highlight the electron-rich oxygen atoms of the ether and carbonyl groups and the relatively electron-poor aldehyde proton and aromatic ring protons.

Table 1: Illustrative Data from DFT Calculations for this compound Note: The following values are illustrative examples of the types of data generated by DFT calculations and are not based on published experimental or computational results for this specific molecule.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest-energy electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest-energy unoccupied orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's kinetic stability and electronic excitation energy. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Ab Initio Methods and Higher-Level Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, these methods can provide a higher level of accuracy for certain properties, serving as a benchmark for DFT results. For a molecule of this size, methods like MP2 could be used to refine the geometric and energetic data obtained from DFT. acs.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational flexibility is the rotation of the carbaldehyde group (-CHO) relative to the isobenzofuran (B1246724) ring.

Computational methods can map the potential energy surface as a function of the dihedral angle defining this rotation. acs.orgunicamp.br By performing a systematic scan of this angle (e.g., in 10-degree increments), a potential energy profile can be generated. This profile would identify the energy minima, corresponding to the most stable conformers, and the energy maxima, which represent the transition states for interconversion between conformers. Such an analysis would likely show that the most stable conformer is the one where the aldehyde group is coplanar with the aromatic ring to maximize conjugation, with a significant energy barrier to rotation. The polarity of the solvent can also influence conformational preferences, a factor that can be included in calculations using solvation models.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and characterization. nih.govresearchgate.net

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become highly effective at predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgaps.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov These predicted shifts, when scaled and compared to experimental data, can confirm peak assignments and validate the proposed chemical structure. rsc.org

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Shifts Note: This table provides a hypothetical example to illustrate the application of computational prediction. Experimental values are not provided.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Aldehyde Carbonyl (C=O) | 192.5 | - |

| Aldehyde Proton (CHO) | - | 9.95 |

| Aromatic C-H (ortho to CHO) | 131.0 | 7.90 |

| Methylene (B1212753) (CH₂) | 72.8 | 5.15 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. uni-muenchen.dereadthedocs.io A frequency calculation on the optimized structure of this compound would yield the energies and corresponding atomic motions for each vibrational mode. acs.orgsolidstatetechnology.us This is particularly useful for identifying key functional groups. For instance, the calculation would predict a strong absorption band for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹) and characteristic frequencies for the C-O-C stretch of the furan (B31954) ring and the aromatic C-H bonds. researchgate.net

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is instrumental in exploring the pathways of chemical reactions. acs.orgsmu.edu For this compound, this could involve studying its synthesis, such as the cyclization of a precursor, or its participation in subsequent reactions like oxidation, reduction, or cycloaddition. rsc.orgrhhz.netpku.edu.cn

By modeling the reaction pathway, chemists can identify the structures of intermediates and, most importantly, the transition states (the highest energy point along the reaction coordinate). smu.edu Locating a transition state and calculating its energy relative to the reactants provides the activation energy of the reaction, which is a key determinant of the reaction rate. For example, studying the reaction of the aldehyde with a nucleophile would involve modeling the approach of the nucleophile, the formation of a tetrahedral intermediate, and the characterization of the transition state leading to it.

Molecular Modeling for Understanding Chemical Reactivity and Selectivity

The results from quantum chemical calculations provide a foundation for understanding and predicting the reactivity and selectivity of this compound.

The distribution of the HOMO and LUMO provides direct insight into where the molecule will most likely react. The LUMO is expected to be localized on the electron-deficient aldehyde group, indicating that this is the primary site for nucleophilic attack. The HOMO would likely be distributed across the electron-rich aromatic ring and the ether oxygen, suggesting these as sites for electrophilic attack.

The ESP map complements this analysis by showing regions of negative potential (e.g., the carbonyl oxygen), which are attractive to electrophiles, and regions of positive potential (e.g., the carbonyl carbon), which are susceptible to nucleophiles. This information is critical for predicting the regioselectivity of reactions involving the aromatic ring and the chemoselectivity of reactions in the presence of multiple functional groups. For instance, in a reaction with a reducing agent, modeling can help predict whether the aldehyde is more readily reduced than other potential sites.

Applications As a Synthetic Building Block and Precursor in Chemical Research

Role in the Total Synthesis of Complex Molecular Architectures

The structural motif of 1,3-dihydroisobenzofuran is present in numerous biologically active compounds and complex molecular architectures. lookchem.com Consequently, 1,3-dihydroisobenzofuran-5-carbaldehyde is a key intermediate for chemists aiming to construct these intricate targets. lkouniv.ac.insciencedaily.com Its aldehyde functionality provides a convenient handle for carbon-carbon bond formation and other transformations, while the dihydroisobenzofuran core constitutes a significant portion of the final molecular framework.

The 1,3-dihydroisobenzofuran ring system is a core component of various pharmacologically active compounds. lookchem.comrhhz.net Synthetic strategies have been developed to efficiently produce functionalized 1,3-dihydroisobenzofurans, highlighting the importance of this structural unit. rhhz.netnortheastern.edu For instance, an efficient synthesis route has been developed for substituted 1,3-dihydroisobenzofurans starting from salicylaldehydes. lookchem.comrhhz.net This methodology can be applied to the synthesis of complex molecules like escitalopram (B1671245), a well-known antidepressant that contains the 1,3-dihydroisobenzofuran core. lookchem.comrhhz.net In one such synthesis, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (B125163) was created as a key intermediate, demonstrating the utility of substituted dihydroisobenzofurans in building complex drug molecules. lookchem.comrhhz.net While not directly starting from the 5-carbaldehyde derivative, these syntheses underscore the significance of the dihydroisobenzofuran scaffold in accessing important molecules. The aldehyde group on this compound offers a reactive site for further elaboration in similar multi-step syntheses.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies require the synthesis of a series of analogs where specific parts of the molecule are systematically modified. The aldehyde group of this compound is an ideal starting point for such modifications. It can be readily converted into a variety of other functional groups or used in coupling reactions to attach different substituents.

For example, various substituted 1,3-dihydroisobenzofurans can be synthesized with good functional group tolerance, allowing for the creation of a library of related compounds. lookchem.comrhhz.net This method allows for the introduction of electron-withdrawing or electron-donating groups, as well as different halogen substituents, which can systematically alter the electronic and steric properties of the molecule. lookchem.comrhhz.net The resulting analogs can then be evaluated for their biological activity, providing crucial data for SAR studies and guiding the design of more potent compounds.

Table 1: Examples of Synthetic Transformations for SAR Studies

| Starting Material Precursor | Reaction Type | Functional Group Introduced | Potential Application |

| Salicylaldehydes | Multi-step synthesis | Substituted phenyl groups, halogens | Generation of analogs for biological screening lookchem.comrhhz.net |

| Cyclic enynones | Silver-catalyzed cyclization/oxidation | Carboxaldehyde at different positions | Creating diverse functionalized dihydroisobenzofurans northeastern.edu |

| Aryl aldehydes | Base-catalyzed addition–elimination | Various aryl and cyano groups | Tuning fluorescent properties for imaging applications brandeis.edu |

Development of Novel Heterocyclic Systems Derived from this compound

The aldehyde functionality of this compound is a gateway to the construction of novel and complex heterocyclic systems. Aldehydes are highly reactive and participate in a wide range of cyclization and condensation reactions. By reacting this compound with various nucleophiles, chemists can build new ring systems fused to or appended from the dihydroisobenzofuran core.

For instance, aldehydes are key starting materials in domino reactions that can rapidly build molecular complexity. nih.gov Reactions with compounds containing multiple nucleophilic sites, such as aminocarboxamides or thiosemicarbazides, can lead to the formation of new fused heterocyclic rings like quinazolinones or thiadiazoles. nih.govmdpi.com The dihydroisobenzofuran moiety would remain as a significant substituent on these newly formed heterocyclic systems, potentially imparting unique chemical or biological properties.

Precursor in Materials Science Research for Functional Materials (e.g., polymers, fluorescent probes)

In materials science, functional molecules with specific optical or electronic properties are highly sought after. This compound serves as a valuable precursor for such materials.

Fluorescent Probes: Derivatives of 1,3-dihydroisobenzofuran have been identified as novel fluorophores with promising fluorescence properties, including significant Stokes shifts. brandeis.edu A convenient synthesis method involves the reaction of aryl aldehydes with exo-cyclic enol ethers, yielding 1,3-dihydroisobenzofuran derivatives. brandeis.edu By varying the substituents on the aromatic rings, the emission wavelengths of these fluorophores can be tuned across the visible spectrum (from 438 to 597 nm). brandeis.edu For example, a derivative containing a piperidyl and a cyano group exhibited a maximum emission at 597 nm with a large Stokes shift of 166 nm. brandeis.edu The aldehyde group of this compound provides a reactive site to introduce such modulating groups, making it a key building block for developing new fluorescent probes for biological imaging and sensing applications. nih.govrsc.orgrsc.org

Table 2: Fluorescent Properties of Substituted 1,3-Dihydroisobenzofuran Derivatives

| Substituent Groups | Maximum Emission Wavelength (nm) | Stokes Shift (nm) |

| Varied Aryl Groups | 438 - 597 | 63 - 166 |

| Piperidyl and Cyano | 597 | 166 |

| Data derived from a study on tunable fluorescent 1,3-dihydroisobenzofuran derivatives. brandeis.edu |

Polymers: The aldehyde functionality can also be utilized in polymerization reactions. Multicomponent reactions, such as the Biginelli reaction, which involves an aldehyde, can be used to prepare functional polymers. nih.gov By incorporating this compound into such reactions, polymers with the dihydroisobenzofuran moiety in their side chains can be synthesized. These polymers could possess unique properties, such as enhanced thermal stability or specific biocompatibility, making them suitable for various biomedical and materials science applications. mpg.de

Synthesis of Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis